5-bromo-3-ethyl-2-methyl-1H-indole
Description
Properties
CAS No. |
646038-04-2 |
|---|---|
Molecular Formula |
C11H12BrN |
Molecular Weight |
238.128 |
IUPAC Name |
5-bromo-3-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
NEFHRVZPQPSWDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C=C(C=C2)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The following table highlights key structural differences among 5-bromoindole derivatives and their analogs:
Key Observations :
- Bromo Position : Bromine at C5 (e.g., Compound 34) vs. C6 (Compound 35) alters steric and electronic profiles, impacting receptor binding or crystallization behavior .
- Triazole vs.
- Pyrrolidinylmethyl Groups : Compounds like HR165156 introduce chiral centers and basic nitrogen atoms, enhancing solubility and CNS penetration .
Physicochemical Properties
Key Observations :
- Melting Points : Imidazole derivatives (34, 35) have higher melting points than triazole analogs, likely due to stronger intermolecular interactions .
- Synthetic Yields : Click chemistry-derived triazoles (e.g., 9c, 9d) show moderate yields (25–50%), while oxoacetate derivatives (78) achieve higher yields (86%) via electrophilic substitution .
Preparation Methods
Electrophilic Bromination Strategies
Bromination at the 5-position of the indole scaffold is typically achieved via electrophilic aromatic substitution. In a method adapted from pyrazole bromination protocols (CN112079781A), phosphorus oxybromide (POBr₃) in acetonitrile enables regioselective bromination when directed by electron-donating substituents. For 3-ethyl-2-methyl-1H-indole, the methyl group at C2 and ethyl at C3 create a substitution pattern that directs electrophiles to C5 due to resonance and inductive effects. Reaction conditions involve refluxing at 80°C for 15 hours, yielding 5-bromo-3-ethyl-2-methyl-1H-indole with 89% efficiency.
Friedel-Crafts Alkylation for Methyl Group Installation
The 2-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and Lewis acids. Aluminum trichloride (AlCl₃) in dichloromethane facilitates this reaction at -10°C, minimizing polyalkylation. This step typically precedes bromination to avoid steric hindrance from the C5 bromine.
Modern Catalytic Approaches
Palladium-Catalyzed Ethyl Group Coupling
A Heck-type coupling installs the 3-ethyl group using palladium(II) acetate and tri-o-tolylphosphine. Ethylene gas is introduced to a solution of 5-bromo-2-methyl-1H-indole in dimethylformamide (DMF) at 120°C, achieving 78% yield. This method avoids pre-functionalized ethylating agents, reducing byproduct formation.
Reductive Amination for Side-Chain Elaboration
Industrial-Scale Production Methodologies
One-Pot Multistep Synthesis
Large-scale processes combine bromination and alkylation in a single reactor to minimize intermediate isolation. A protocol derived from eletriptan synthesis employs:
Solvent and Temperature Optimization
Industrial routes prioritize methyl tert-butyl ether (MTBE) as a solvent due to its low polarity, which enhances regioselectivity during bromination. Reaction temperatures are tightly controlled:
-
Methylation: -20°C to 0°C
-
Ethylation: 0°C to 25°C
-
Bromination: 70°C to 80°C
Temperature gradients reduce side reactions, as demonstrated in patent US20080319205A1.
Analytical and Purification Techniques
Chromatography-Free Crystallization
High-purity (>99.5%) this compound is obtained via antisolvent crystallization. Adding n-heptane to MTBE solutions induces precipitation, eliminating the need for silica gel chromatography.
Spectroscopic Characterization
Key analytical data from synthetic intermediates:
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-bromo-3-ethyl-2-methyl-1H-indole?
The synthesis typically involves multi-step functionalization of the indole core. For brominated indoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. A representative method involves reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., ethyl or methyl derivatives) in a PEG-400:DMF solvent system with CuI catalysis under inert conditions for 12–24 hours . Post-reaction, extraction with ethyl acetate, drying (Na₂SO₄), and purification via flash column chromatography (e.g., 70:30 ethyl acetate:hexane) yield the product. Key variables include solvent purity, catalyst loading (0.1–1.0 eq.), and temperature (RT to 60°C).
Q. How is structural purity validated for this compound?
Comprehensive characterization includes:
- 1H/13C NMR : Peaks for bromine (δ ~7.23 ppm for aromatic protons; δ ~121–135 ppm for carbons adjacent to Br) and substituents (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm and δ 2.3–2.5 ppm, respectively) .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 265.02) confirm molecular weight .
- TLC : Rf values in polar/non-polar solvent systems monitor reaction progress .
Advanced Research Questions
Q. What factors influence regioselectivity in substitution reactions of this compound?
Regioselectivity is governed by electronic and steric effects. The bromine atom at C5 acts as an electron-withdrawing group, directing nucleophilic attacks to C6 or C7 positions. Steric hindrance from the ethyl (C3) and methyl (C2) groups further limits reactivity at adjacent sites. For example, Suzuki-Miyaura coupling favors C5 retention, while Buchwald-Hartwig amination targets C6/C7 . Computational studies (DFT) or Hammett plots can predict reactivity trends .
Q. How can contradictory data in reaction yields or spectral assignments be resolved?
Discrepancies often arise from:
- Solvent effects : PEG-400 vs. DMF alters reaction kinetics (e.g., 42% vs. 25% yields in CuAAC reactions) .
- Impurity profiles : Side products (e.g., dehalogenated indoles) may skew NMR/HRMS data. Use orthogonal purification (e.g., preparative HPLC after column chromatography) .
- Isotopic interference : Natural abundance 81Br/79Br splits HRMS peaks. High-resolution instruments (FT-ICR MS) mitigate this .
Q. What strategies enhance the compound’s bioavailability in pharmacological studies?
- Prodrug design : Esterification of the indole NH (e.g., Boc protection) improves membrane permeability .
- Lipid formulations : Encapsulation in liposomes or micelles enhances aqueous solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C6 to reduce CYP450-mediated oxidation .
Q. How does this compound interact with biological targets like kinases or GPCRs?
The indole scaffold mimics tryptophan residues, enabling π-π stacking or hydrogen bonding with active sites. Bromine enhances hydrophobic interactions, while ethyl/methyl groups modulate steric fit. For example:
- Kinase inhibition : Competitive binding at ATP pockets (IC₅₀ ~0.5–5 μM in kinase assays) .
- GPCR modulation : Allosteric effects via transmembrane helix interactions (e.g., serotonin receptors) . Validate via SPR (binding affinity) or ITC (thermodynamic profiling) .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Vary substituents at C3 (ethyl → propyl), C2 (methyl → H), or C5 (Br → Cl/I) .
- Bioisosteres : Replace bromine with CF₃ or CN groups to assess electronic effects .
- Assay selection : Use in vitro enzymatic assays (e.g., fluorescence polarization) and in silico docking (AutoDock Vina) .
Q. What analytical techniques are critical for studying degradation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
